molecular formula C15H17N5OS B2594587 2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380094-95-9

2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2594587
CAS No.: 2380094-95-9
M. Wt: 315.4
InChI Key: LBIYIEVKZCXQOV-UHFFFAOYSA-N
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Description

The compound “2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazole derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is known to have strong aromaticity, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The docking study of 1,3,4-thiadiazole scaffold showed strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol), compounds 5a–5h showed good inhibition constants .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Synthesis and Characterization

Research has shown that compounds with structural similarities to "2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile" can be synthesized through various chemical transformations. For example, the synthesis of novel compounds involving methoxy and piperidine components has been explored, demonstrating methods for creating complex structures with potential biological activities (Halim & Ibrahim, 2021). These synthesis approaches are crucial for developing new molecules for further biological and chemical studies.

Spectroscopic Analysis

Spectroscopic techniques like FT-IR and NMR are essential tools in characterizing the molecular structure of newly synthesized compounds. For instance, studies have employed FT-IR spectroscopy to analyze vibrational spectral data, providing insights into the molecular vibrations and structure of compounds containing methoxy and piperidine moieties (Halim & Ibrahim, 2021). These analyses are vital for confirming the successful synthesis of target compounds and understanding their structural properties.

Potential Biological Activities

Compounds with structural features similar to "this compound" have been explored for their biological activities. For example, research on thiazolopyridines and related structures has revealed antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (El-Hag Ali et al., 2005). These findings indicate that compounds with similar structural components may also possess significant biological activities, warranting further investigation.

Antiproliferative Effects

Studies on derivatives of thiazolidinone, pyridine, and piperazine have shown antiproliferative effects against human leukemic cells, suggesting potential applications in cancer research (Kumar et al., 2014). This highlights the possibility that compounds like "this compound" could be explored for their anticancer properties, contributing to the development of new therapeutic agents.

Safety and Hazards

The compound “2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to hazard classifications .

Future Directions

The 1,3,4-thiadiazole scaffold has shown a wide range of biological activities, making it a promising area for future research . Further modifications and testing could lead to the development of more potent and less toxic therapeutic agents .

Properties

IUPAC Name

2-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-11-18-15(22-19-11)20-6-2-3-13(9-20)10-21-14-7-12(8-16)4-5-17-14/h4-5,7,13H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIYIEVKZCXQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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